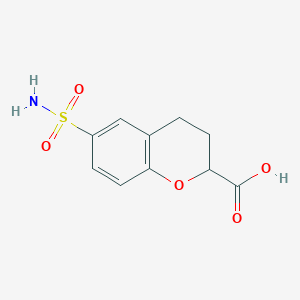
6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: is a chemical compound with the molecular formula C10H11NO5S It is known for its unique structure, which includes a benzopyran ring system with a sulfamoyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfamoyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzopyran ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Comparison: Compared to these similar compounds, 6-sulfamoyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to the presence of the sulfamoyl group. This functional group imparts distinct chemical and biological properties, such as increased solubility and enhanced binding interactions with biological targets .
Propriétés
Formule moléculaire |
C10H11NO5S |
|---|---|
Poids moléculaire |
257.27 g/mol |
Nom IUPAC |
6-sulfamoyl-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO5S/c11-17(14,15)7-2-4-8-6(5-7)1-3-9(16-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)(H2,11,14,15) |
Clé InChI |
RTTYDQYDAQGWLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)S(=O)(=O)N)OC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















